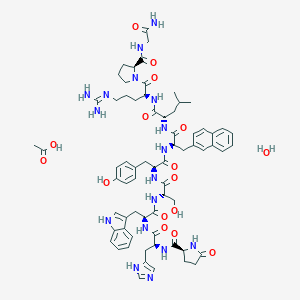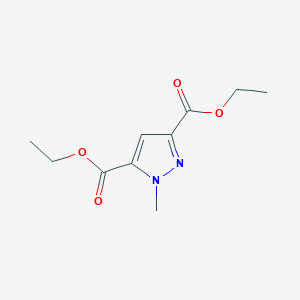
3,8-Dibromo-1,10-phenanthroline
Overview
Description
3,8-Dibromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 8 positions of the phenanthroline ring. It is widely used in various fields of chemistry due to its unique structural and electronic properties .
Mechanism of Action
Target of Action
3,8-Dibromo-1,10-phenanthroline primarily targets copper (II) ions . The compound forms a 1:1 complex with copper (II) ions, serving as a starting material for poly (2-alkyl-1,10-phenanthroline-3,8-diyl) .
Mode of Action
The mode of action of this compound involves the formation of a complex with copper (II) ions . This interaction is facilitated by the reactions of alkyl and phenyl Grignard reagents with this compound, leading to alkylation and phenylation at the 2-position of 1,10-phenanthroline .
Biochemical Pathways
The compound’s ability to form complexes with copper (ii) ions suggests it may influence pathways involving copper metabolism or copper-dependent enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with copper (II) ions . The formation of a complex with copper (II) ions could potentially influence the activity of copper-dependent enzymes and processes .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of copper (II) ions and Grignard reagents . These factors can affect the compound’s ability to form complexes and subsequently influence its efficacy and stability .
Biochemical Analysis
Biochemical Properties
3,8-Dibromo-1,10-phenanthroline plays a significant role in biochemical reactions. It is used in biological analysis for the determination of copper content and the measurement of superoxide activity
Molecular Mechanism
While it is known to participate in reactions with Grignard reagents leading to alkylation and phenylation at the 2-position of 1,10-phenanthroline
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,8-Dibromo-1,10-phenanthroline can be synthesized through the bromination of 1,10-phenanthroline. One common method involves the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2). The reaction typically takes place in a solvent like tetrahydrofuran (THF) under controlled conditions . Another method involves the use of sodium bromide (NaBr) and hydrogen peroxide (H2O2) in an aqueous solution .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dibromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Grignard Reagents: Used for alkylation and phenylation reactions.
Palladium Catalysts: Employed in coupling reactions to form complex organic molecules.
Major Products:
2-Alkyl-1,10-phenanthroline: Formed through alkylation reactions.
3,8-Disubstituted Phenanthroline Derivatives: Formed through coupling reactions.
Scientific Research Applications
3,8-Dibromo-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of DNA intercalation and as a DNA-cleaving reagent.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) and as a redox catalyst.
Industry: Utilized in the development of sensors, photocatalysts, and dye-sensitized solar cells.
Comparison with Similar Compounds
- 3,6-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
- 3,5,6,8-Tetrabromo-1,10-phenanthroline
Uniqueness: 3,8-Dibromo-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to other brominated phenanthroline derivatives. This makes it particularly useful in applications requiring precise control over electronic interactions .
Properties
IUPAC Name |
3,8-dibromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-3-7-1-2-8-4-10(14)6-16-12(8)11(7)15-5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWJREBUVYSPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903215 | |
| Record name | NoName_3838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100125-12-0 | |
| Record name | 3,8-Dibromo-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)



![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
